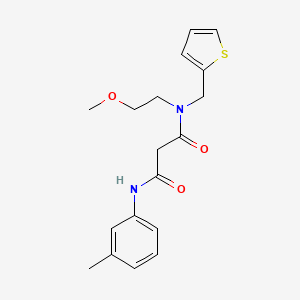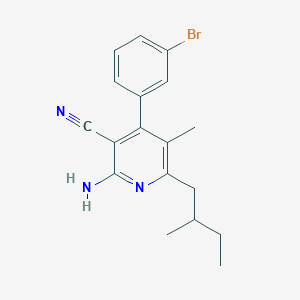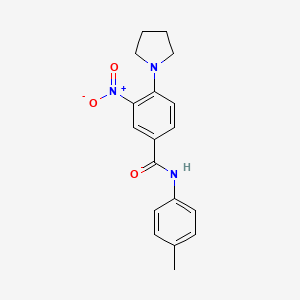![molecular formula C19H22N2O3S B3934669 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine, also known as MPSPI, is a chemical compound that belongs to the class of imidazolidine derivatives. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, it has a high yield and purity, which makes it suitable for use in various experimental settings. However, one of the limitations of 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine is its potential toxicity, which may limit its use in certain experimental models.
Orientations Futures
There are several future directions for research on 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy and safety in human clinical trials. Additionally, its potential as a tool for studying enzyme activity and protein-protein interactions should be further explored. Finally, the development of novel synthesis methods and analogs of 1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine may lead to the discovery of new compounds with improved biological activity and selectivity.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer, antitumor, and anti-inflammatory properties. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases, including cardiovascular diseases, diabetes, and Alzheimer's disease. In biochemistry, it has been investigated for its ability to modulate enzyme activity and protein-protein interactions.
Propriétés
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-18(22)20-13-14-21(19(20)16-7-5-4-6-8-16)25(23,24)17-11-9-15(2)10-12-17/h4-12,19H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJPDJCPKWNYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3934591.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
![4-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934626.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)

![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3934685.png)
